Succinimide
Overview
Description
Succinimide is an organic compound with the formula (CH₂)₂(CO)₂NH. It is a white crystalline solid that is classified as a cyclic imide. This compound is used in various organic syntheses and industrial processes, including silver plating .
Synthetic Routes and Reaction Conditions:
Thermal Decomposition of Ammonium Succinate: this compound can be prepared by heating ammonium succinate, which decomposes to form this compound.
Dehydrogenative Coupling: A manganese pincer complex can catalyze the dehydrogenative coupling of diols and amines to form cyclic imides, including this compound.
Microwave Irradiation: A Lewis acid-catalyzed, solvent-free procedure using TaCl₅-silica gel under microwave irradiation can also be employed to prepare this compound.
Industrial Production Methods:
Ammonium Succinate Distillation: Industrially, this compound is often produced by distilling ammonium succinate.
Types of Reactions:
Substitution: It can participate in substitution reactions, particularly in the formation of N-hydroxythis compound esters.
Common Reagents and Conditions:
Oxidizing Agents: Halogens like chlorine and bromine are commonly used in the oxidation of this compound.
Lewis Acids: Catalysts such as TaCl₅ are used in the preparation of this compound under microwave irradiation.
Major Products:
N-Halosuccinimides: These are major products formed from the oxidation of this compound.
N-Hydroxythis compound Esters: These esters are formed in substitution reactions involving this compound.
Mechanism of Action
Target of Action
Succinimide primarily targets T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .
Mode of Action
This compound interacts with its targets by binding to T-type voltage-sensitive calcium channels . This interaction is thought to increase the seizure threshold, inhibit T-type calcium channels, and inhibit the three-cycle per second thalamic ‘spike and wave’ discharge in absence seizures .
Biochemical Pathways
This compound affects the biochemical pathways related to the transmission of electrical signals in the brain. It reduces the imbalance of neurotransmitters in the brain, thereby reducing the spike-and-wave electrical discharge from the brain . The formation of this compound from aspartic acid residues is catalyzed by two water molecules . This process involves three steps: iminolization, cyclization, and dehydration .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in humans. After oral administration of a single dose, this compound is absorbed more quickly and eliminated more slowly in humans compared to rats . It is well absorbed and is evenly distributed throughout the body .
Result of Action
The primary result of this compound’s action is the reduction of absence seizures . By binding to T-type voltage-sensitive calcium channels and altering the balance of neurotransmitters in the brain, this compound effectively suppresses the paroxysmal three-cycle per second spike and wave activity associated with these seizures .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the accumulation of this compound can be accelerated when stored at elevated temperatures . Changes in formulation can mitigate this accumulation, thereby maintaining the efficacy of the compound .
Biochemical Analysis
Biochemical Properties
Succinimide and its analogues are involved in a variety of tautomerization processes, including keto-enol, amine-imine, and thio-thiol . These tautomerizations are significant as they produce different tautomeric structures, which are strongly related to their particular structures and biological activities .
Cellular Effects
It is known that this compound esters are sensitive to air moisture and water traces in solvents . This sensitivity can affect the outcome of bioconjugation reactions, leading to suboptimal results or even complete failure of the respective derivatization reactions .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of N-Hydroxythis compound (NHS) esters, which are the most important activated esters used in many different bioconjugation techniques . The formation of these esters is a key step in the reaction mechanism of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its sensitivity to air moisture and water traces in solvents . This can lead to the hydrolysis of this compound esters, which is a common reason for suboptimal conjugation results .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied yet. It is known that this compound esters are relatively stable and can be stored for months under dry conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role in the formation of NHS esters . These esters are used in many different bioconjugation techniques, which involve various enzymes and cofactors .
Transport and Distribution
It is known that this compound esters are relatively stable and can be stored for months under dry conditions , suggesting that they may be distributed widely within cells and tissues.
Subcellular Localization
It is known that this compound esters are used in many different bioconjugation techniques, which may direct them to specific compartments or organelles within cells .
Scientific Research Applications
Succinimide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Maleimide
- N-Chlorosuccinimide
- N-Bromothis compound
- N-Hydroxythis compound
Comparison:
- Maleimide: Similar to this compound, maleimide is also a cyclic imide but contains a double bond in its structure, making it more reactive in certain chemical reactions .
- N-Halosuccinimides: These compounds are derived from this compound through halogenation and are used as halogenating agents in organic synthesis .
- N-Hydroxythis compound: This compound is used to form stable esters with carboxylic acids, which are useful in peptide synthesis .
This compound stands out due to its versatility in both synthetic and industrial applications, as well as its significant role in medicinal chemistry.
Properties
IUPAC Name |
pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNICNPSHKQLFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25950-42-9, Array | |
Record name | 2,5-Pyrrolidinedione, homopolymer | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Succinimide | |
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DSSTOX Substance ID |
DTXSID8051629 | |
Record name | Succinimide | |
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Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123-56-8, 584-43-0 | |
Record name | Succinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Succinimide | |
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Record name | 2,5-Pyrrolidinedione | |
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Record name | Succinimide | |
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Record name | Succinimide | |
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Record name | SUCCINIMIDE | |
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Record name | Succinimide | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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